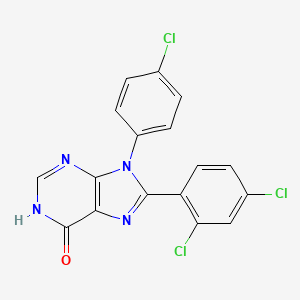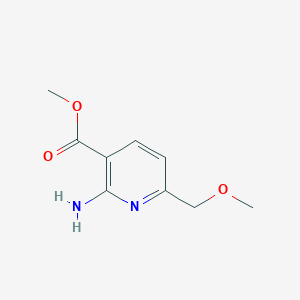
2-Amino-6-methoxymethyl-nicotinic acid methyl ester
Vue d'ensemble
Description
“2-Amino-6-methoxymethyl-nicotinic acid methyl ester” is a chemical compound with the IUPAC name methyl 6-amino-2-methoxynicotinate . It has a molecular weight of 182.18 and is typically in the form of a white solid .
Synthesis Analysis
The synthesis of an ester, such as “2-Amino-6-methoxymethyl-nicotinic acid methyl ester”, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “2-Amino-6-methoxymethyl-nicotinic acid methyl ester” is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-12-7-5 (8 (11)13-2)3-4-6 (9)10-7/h3-4H,1-2H3, (H2,9,10) .Chemical Reactions Analysis
Esters, including “2-Amino-6-methoxymethyl-nicotinic acid methyl ester”, typically undergo reactions such as hydrolysis . In hydrolysis, the ester is broken down into its constituent alcohol and carboxylic acid .Propriétés
Numéro CAS |
849805-26-1 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11) |
Clé InChI |
DDKQJIIOOPBFCO-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=C(C=C1)C(=O)OC)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanediamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-](/img/structure/B8646317.png)

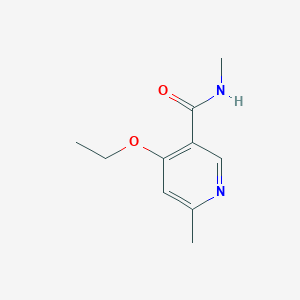

![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
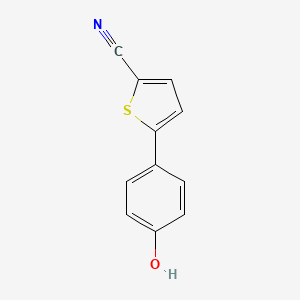

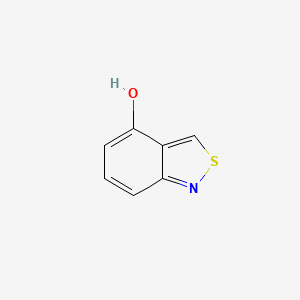
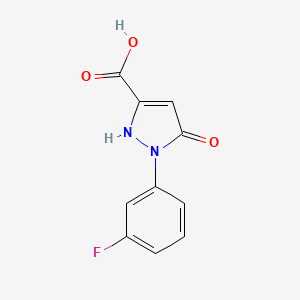
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
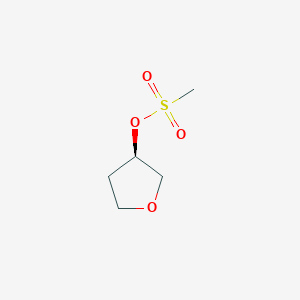
![2,8-dimethyl-5-phenylethynyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8646415.png)
